molecular formula C30H38N4O3 B11612044 4-[2-({[4-(4-tert-butylphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-N-phenylpiperazine-1-carboxamide

4-[2-({[4-(4-tert-butylphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-N-phenylpiperazine-1-carboxamide

Cat. No.: B11612044
M. Wt: 502.6 g/mol
InChI Key: DUIJRNRNZANQHR-UHFFFAOYSA-N
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Description

4-[2-({[4-(4-tert-butylphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-N-phenylpiperazine-1-carboxamide is a complex organic compound with a unique structure that includes a piperazine ring, a phenyl group, and a tert-butylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-({[4-(4-tert-butylphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-N-phenylpiperazine-1-carboxamide involves multiple steps. One common method starts with the reaction of 4-tert-butylbenzaldehyde with cyclohexanone to form the intermediate 4-(4-tert-butylphenyl)-2,6-dioxocyclohexylidene. This intermediate is then reacted with N-phenylpiperazine in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-[2-({[4-(4-tert-butylphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-N-phenylpiperazine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-[2-({[4-(4-tert-butylphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-N-phenylpiperazine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-({[4-(4-tert-butylphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-N-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-({[4-(4-tert-butylphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-N-phenylpiperazine-1-carboxamide is unique due to its combination of functional groups and structural complexity. This uniqueness contributes to its diverse range of applications and potential therapeutic benefits .

Properties

Molecular Formula

C30H38N4O3

Molecular Weight

502.6 g/mol

IUPAC Name

4-[2-[[4-(4-tert-butylphenyl)-2-hydroxy-6-oxocyclohexen-1-yl]methylideneamino]ethyl]-N-phenylpiperazine-1-carboxamide

InChI

InChI=1S/C30H38N4O3/c1-30(2,3)24-11-9-22(10-12-24)23-19-27(35)26(28(36)20-23)21-31-13-14-33-15-17-34(18-16-33)29(37)32-25-7-5-4-6-8-25/h4-12,21,23,35H,13-20H2,1-3H3,(H,32,37)

InChI Key

DUIJRNRNZANQHR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2CC(=C(C(=O)C2)C=NCCN3CCN(CC3)C(=O)NC4=CC=CC=C4)O

Origin of Product

United States

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